molecular formula C8H4ClN3 B8268502 4-chloro-1H-indazole-6-carbonitrile

4-chloro-1H-indazole-6-carbonitrile

Cat. No.: B8268502
M. Wt: 177.59 g/mol
InChI Key: LZAOGFFINHGIEF-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Contemporary Chemical and Biological Research

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they can bind to multiple, diverse biological targets with high affinity. chemenu.combldpharm.combldpharm.com This versatility has led to their investigation and use in a multitude of therapeutic areas. The indazole nucleus is a key component in a number of approved drugs and clinical candidates, demonstrating its importance in pharmaceutical development.

The biological activities associated with indazole-containing compounds are extensive and well-documented. They have shown significant potential as:

Anti-cancer agents: Many indazole derivatives exhibit potent antitumor activity. For example, niraparib (B1663559) is an indazole-containing drug used for the treatment of certain types of cancer, and pazopanib (B1684535) is a tyrosine kinase inhibitor with an indazole core used in the treatment of renal cell carcinoma.

Anti-inflammatory drugs: The indazole structure is found in non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac (B1667983) and benzydamine.

Antimicrobial and antiviral agents: Research has demonstrated the efficacy of indazole derivatives against various bacterial, fungal, and viral pathogens, including HIV.

Central nervous system (CNS) agents: The scaffold has been explored for the development of treatments for neurodegenerative diseases and as analgesic agents.

Cardiovascular drugs: Certain indazole derivatives have been investigated for their potential in treating cardiovascular conditions.

The significance of the indazole scaffold lies in its unique chemical properties, which allow for selective functionalization at various positions on the ring system. This adaptability enables chemists to fine-tune the pharmacological properties of the molecules to enhance efficacy and selectivity for their intended biological targets.

Overview of 1H-Indazole-6-carbonitrile Derivatives and their Research Relevance

The 1H-indazole-6-carbonitrile substructure is a crucial intermediate in the synthesis of a variety of biologically active compounds. The carbonitrile group at the 6-position is a versatile functional group that can be converted into other functionalities, such as amines, amides, or carboxylic acids, which are often important for biological activity and for creating further chemical diversity.

Derivatives of 1H-indazole-6-carbonitrile are particularly relevant in the field of oncology. chemenu.com They serve as foundational structures for the development of kinase inhibitors, which are a major class of targeted cancer therapies. The ability to modify the indazole core and the substituents at various positions allows for the design of molecules that can selectively inhibit specific kinases involved in cancer cell proliferation and survival.

The research relevance of these derivatives is underscored by their frequent appearance in patents and scientific literature describing the synthesis of novel therapeutic agents. They are considered key building blocks for creating libraries of compounds for high-throughput screening in drug discovery programs.

Contextualization of the 4-Chloro Substitution Pattern

The presence of a chlorine atom at the 4-position of the indazole ring, as seen in 4-chloro-1H-indazole-6-carbonitrile, has a significant impact on the molecule's chemical and physical properties. Halogen atoms, like chlorine, are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The 4-chloro substitution can:

Enhance binding interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to a protein.

Modulate electronic properties: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indazole ring system.

Block metabolic sites: The presence of a chlorine atom can prevent metabolic enzymes from breaking down the molecule, thereby increasing its half-life in the body.

Several pharmacologically important compounds feature a 4-substituted indazole ring. The development of reliable and efficient synthetic methods to produce 4-chloro-1H-indazole has been a focus of research to ensure access to this important building block for further studies. The specific combination of the 4-chloro and 6-carbonitrile substituents provides a unique starting point for the synthesis of targeted therapies, particularly in the development of inhibitors for enzymes such as tyrosine kinases.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1082041-44-8
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Appearance Solid
Canonical SMILES C1=C(C=C2C(=C1)C=NN2)C#N
InChI Key Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOGFFINHGIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 Chloro 1h Indazole 6 Carbonitrile and Analogues

Tautomerism and Isomerism of the Indazole Nucleus (1H- and 2H-Forms)

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is characterized by annular tautomerism, primarily existing in two forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net A third, less common form, 3H-indazole, is generally not a significant contributor. chemicalbook.com The position of the proton on the nitrogen atoms of the pyrazole ring defines these tautomers and significantly influences the molecule's reactivity, physical properties, and biological interactions. nih.gov

Thermodynamic studies consistently show that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. nih.govresearchgate.netchemicalbook.com Theoretical calculations, such as MP2/6-31G**, indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6-4.1 kcal/mol. researchgate.net This energy difference suggests that the benzenoid structure of the 1H-tautomer is energetically favored over the quinonoid structure of the 2H-tautomer. researchgate.net This inherent stability of the 1H-form is generally observed regardless of solvent effects. chemicalbook.com

Despite the general thermodynamic preference for the 1H-form, the 2H-tautomer can be stabilized under specific conditions. Factors such as intramolecular and intermolecular hydrogen bonding can favor the 2H-form. researchgate.netbgu.ac.il For instance, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds, allowing it to persist in aprotic solvents. bgu.ac.il The choice of solvent can also influence the tautomeric equilibrium; for example, in less polar solvents like CDCl₃, a 2H-tautomer might be stabilized by a strong intramolecular hydrogen bond, whereas the 1H-tautomer predominates in more polar solvents like DMSO-d₆. researchgate.netbgu.ac.il

Regioselective Functionalization of the Indazole Core

The presence of two reactive nitrogen atoms in the indazole nucleus makes the regioselective functionalization, particularly alkylation, a significant synthetic challenge. The outcome of these reactions is highly dependent on a variety of factors, often leading to a mixture of N1- and N2-substituted products. beilstein-journals.orgresearchgate.net

N1- and N2-Alkylation Selectivity and Influencing Factors

Achieving selectivity for either N1- or N2-alkylation is crucial for the synthesis of specific indazole derivatives. Research has shown that the choice of base, solvent, and alkylating agent plays a pivotal role in directing the regiochemical outcome. nih.govd-nb.info

The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity. nih.gov This method has proven effective for a range of substituted indazoles and various alkylating reagents, including primary alkyl halides and secondary alkyl tosylates. nih.gov In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers. d-nb.info Mitsunobu conditions, on the other hand, have been shown to strongly favor the formation of the N2-alkylated product. nih.govd-nb.info

The nature of the electrophile and reaction conditions can be tuned to favor one isomer over the other. For instance, some regioselective N-alkylation strategies exploit the thermodynamic stability of the N1-substituted product through an equilibration process. nih.govd-nb.info

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

Base/Reagent Solvent General Outcome Reference
Sodium Hydride (NaH) Tetrahydrofuran (THF) Highly N1-selective nih.gov
Cesium Carbonate (Cs₂CO₃) Dimethylformamide (DMF) Mixture of N1 and N2 isomers d-nb.info
Mitsunobu Conditions Dependant on reagents Strong preference for N2-isomer nih.govd-nb.info

Exploration of Substituent Effects on Reactivity

The electronic and steric properties of substituents on the indazole ring significantly influence the N1/N2 regioselectivity of alkylation. nih.gov Electron-withdrawing or electron-donating groups at different positions can alter the nucleophilicity of the N1 and N2 atoms.

For example, indazoles with electron-withdrawing substituents, such as a nitro (NO₂) or carboxylate (CO₂Me) group at the C7 position, exhibit excellent N2-regioselectivity when reacted under NaH/THF conditions. nih.gov Conversely, bulky substituents at the C3 position can sterically hinder attack at the N2 position, thereby favoring N1-alkylation. nih.govwuxibiology.com Computational studies using Density Functional Theory (DFT) suggest that for N1-alkylation with NaH, a chelation mechanism involving the Na⁺ cation, the N2-atom, and an electron-rich atom in a C3 substituent can occur. beilstein-journals.org For indazoles with simple alkyl groups at C3, the steric hindrance of the substituent is a key factor in determining the energy difference between the transition states for N1 and N2 alkylation. wuxibiology.com

Chemical Transformations Involving the Chloro and Carbonitrile Groups

The chloro and carbonitrile groups of 4-chloro-1H-indazole-6-carbonitrile are key functional handles for further synthetic modifications, allowing for the diversification of the core structure.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In SNAr reactions, the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. nih.gov In heterocyclic systems like indazole, the ring nitrogen atoms also contribute to this activation.

Reactions of similar chloro-substituted heterocycles, such as chloropyridines and chloroquinazolines, with nucleophiles like amines proceed via an addition-elimination mechanism to yield the substituted product. youtube.com The reactivity of the leaving group in SNAr reactions often follows the order F > NO₂ > Cl ≈ Br > I. rsc.org The reaction of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) would be expected to proceed at the C4 position, displacing the chloride. mdpi.comrsc.org The regioselectivity is guided by the electronic properties of the heterocyclic ring, with DFT calculations on similar systems showing that the carbon atom bearing the chlorine is highly susceptible to nucleophilic attack. mdpi.com

Derivatization and Further Functionalization of the Nitrile Group

The carbonitrile group at the C6 position is a versatile functional group that can be converted into a variety of other functionalities. chemimpex.com Palladium-catalyzed cyanation reactions are a common method for introducing the nitrile group onto the indazole scaffold, often using precursors like 3-iodo-1H-indazole. orgsyn.org

Once in place, the nitrile group can undergo numerous transformations. For example, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. The synthesis of various indazole derivatives often relies on the transformation of a nitrile group. For instance, the synthesis of certain Aurora kinase inhibitors involved indazole-based structures where the strategic placement of functional groups was key to their activity. nih.gov The nitrile functionality serves as a valuable building block for creating complex heterocyclic systems and introducing diverse pharmacophores. chemimpex.com

Participation in Coupling Reactions for Structural Diversification

The chloro-substituent at the 4-position of the indazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. These reactions are pivotal for creating libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool for the arylation and heteroarylation of haloindazoles. chim.itnih.govias.ac.in While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous 4-substituted and 7-bromo-indazoles in Suzuki-Miyaura couplings provides valuable insights. chim.it For instance, the coupling of 7-bromo-4-sulfonamido-1H-indazoles with various arylboronic acids proceeds in moderate to good yields, demonstrating the viability of this reaction on the indazole core, even with substitution at the 4-position. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water. nih.govrsc.org Given the electronic nature of the 4-chloro substituent, its reactivity in Suzuki-Miyaura coupling is expected to be comparable to or slightly less than that of a bromo substituent.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Substituted Halo-Indazoles.
EntryHalo-IndazoleBoronic AcidCatalyst/BaseSolventYield (%)Reference
15-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃DMEGood nih.gov
27-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / Cs₂CO₃DMF75 chim.itnih.gov
33-Iodo-1H-indazole-5-carbonitrilePinacol vinyl boronatePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O91 (for the iodinated precursor) mdpi.com

This table presents data from analogous compounds to illustrate the general conditions and outcomes of Suzuki-Miyaura reactions on the indazole scaffold.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted indazoles. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.orgresearchgate.net The reactivity of chloro-heterocycles in Sonogashira couplings can be challenging, often requiring more forcing conditions compared to their bromo or iodo counterparts. google.com However, the development of highly active catalyst systems has expanded the scope of this reaction to include less reactive chlorides. google.com For this compound, a successful Sonogashira coupling would likely require a robust palladium catalyst and carefully optimized reaction conditions.

Table 2: Representative Conditions for Sonogashira Coupling of Haloarenes.
EntryAryl HalideAlkyneCatalyst SystemBase/SolventTemperatureReference
1Aryl BromidePhenylacetylene[DTBNpP]Pd(crotyl)ClTMP / DMSORoom Temperature google.comnih.gov
2Aryl IodideTerminal AlkynePd(PPh₃)₄ / CuIAmine BaseRoom Temperature rsc.org
3Aryl ChlorideTerminal AlkynePd(OAc)₂ / LigandBase / SolventElevated Temperature google.com

This table illustrates general conditions for Sonogashira couplings, highlighting the variations needed for different aryl halides.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. nih.govlibretexts.org This reaction is of great importance for the introduction of amino functionalities onto the indazole core. The reaction is generally tolerant of a wide range of functional groups. google.com The amination of chloroarenes can be achieved using specialized palladium-ligand systems. organic-chemistry.orgacs.orgresearchgate.net For this compound, a Buchwald-Hartwig amination would provide a direct route to 4-amino-1H-indazole-6-carbonitrile derivatives, which are valuable building blocks for further diversification.

Table 3: General Conditions for Buchwald-Hartwig Amination.
EntryAryl HalideAmineCatalyst/LigandBaseSolventReference
1Aryl Bromide/ChloridePrimary/Secondary AminePd(OAc)₂ / XPhosNaOt-BuToluene google.com
2Heteroaryl ChlorideVarious AminesPd₂(dba)₃ / Ligand 1NaOt-BuToluene acs.org
3β-ChloroacroleinsAzolesPd(OAc)₂ / XantphosCs₂CO₃Toluene researchgate.net

This table provides an overview of typical conditions for the Buchwald-Hartwig amination.

Mechanistic Investigations of Indazole Transformations

Understanding the reaction mechanisms is crucial for controlling the regioselectivity and efficiency of indazole functionalization. The electronic properties of the 4-chloro and 6-cyano substituents in the target molecule significantly influence its reactivity.

Single Electron Transfer (SET) mechanisms are implicated in various organic transformations, including those involving nitrogen heterocycles. In the context of indazole chemistry, SET processes can be initiated by chemical reagents or through electrochemical means. For instance, the reduction of 6-nitroindazole (B21905) derivatives to the corresponding 6-aminoindazoles using metals like iron or tin is proposed to proceed through a sequence of single electron transfer and protonation steps. acs.org While not a direct transformation of the chloro or cyano groups, this illustrates that the indazole ring system can participate in SET-mediated reactions.

A more direct example is the silver(I)-mediated intramolecular oxidative C-H amination for the synthesis of 1H-indazoles, where preliminary mechanistic studies suggest the reaction proceeds via an outer-sphere electron transfer from the hydrazone precursor to the Ag(I) oxidant. acs.org The presence of electron-withdrawing groups, such as the chloro and cyano groups in this compound, would be expected to lower the reduction potential of the molecule, potentially influencing the feasibility and outcome of SET-initiated reactions.

The alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 isomers. beilstein-journals.org The regioselectivity of this reaction can be significantly influenced by the presence of substituents capable of chelation. In the case of indazoles bearing electron-withdrawing groups with coordinating atoms (e.g., an ester at the 3-position), a chelation-controlled mechanism has been proposed to explain the observed regioselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, high N1-selectivity is observed when using bases with cations like Na⁺ or Cs⁺ in solvents like THF. beilstein-journals.orgnih.gov It is postulated that the metal cation coordinates to both the N2 nitrogen and the carbonyl oxygen of the ester group, forming a tight ion pair that sterically hinders attack at N2 and directs the alkylating agent to the N1 position. beilstein-journals.orgnih.gov While the 6-carbonitrile group in this compound is less likely to participate in such strong chelation compared to a C3-ester, the electronic influence of both the chloro and cyano groups will undoubtedly affect the nucleophilicity of the N1 and N2 positions, thereby influencing the regioselectivity of alkylation.

Beyond strong chelation, more subtle non-covalent interactions (NCIs) can play a decisive role in directing the regioselectivity of indazole transformations. beilstein-journals.orgresearchgate.netnih.gov Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating these effects. beilstein-journals.orgresearchgate.netnih.gov

In the absence of strong chelating groups, the regioselectivity of indazole alkylation can be governed by a complex interplay of steric and electronic factors, as well as NCIs between the substrate, reagents, and transition states. beilstein-journals.orgnih.gov For instance, in Mitsunobu reactions of indazoles, where a phosphonium (B103445) intermediate is involved, NCIs such as hydrogen bonding and π-stacking interactions between the indazole and the phosphine (B1218219) ligand can influence whether alkylation occurs at N1 or N2. beilstein-journals.org

Computational and Theoretical Studies on 4 Chloro 1h Indazole 6 Carbonitrile and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information on molecular orbitals, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like indazole derivatives. ohio-state.edu DFT calculations are used to optimize the molecular geometry and to determine the electronic properties, which are crucial for predicting the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. malayajournal.org

Table 1: Representative Frontier Orbital Energies of Substituted Indazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
1-butyl-N-phenyl-1H-indazole-3-carboxamide-5.731-1.1394.592 malayajournal.org
1-butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide-5.992-1.4114.581 malayajournal.org
1-butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide-6.448-2.6283.820 malayajournal.org
4-chloro-1H-indazole-6.58-0.516.07 biotech-asia.org
4-bromo-1H-indazole-6.55-0.565.99 biotech-asia.org

This table presents data for related indazole derivatives to illustrate the typical values obtained from DFT calculations. The specific values for 4-chloro-1H-indazole-6-carbonitrile would require a dedicated computational study.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. nih.gov It provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. The key output of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor orbital (such as a lone pair or a bonding orbital) and an acceptor orbital (typically an antibonding orbital), signifying greater electron delocalization and molecular stabilization. nih.gov

For indazole systems, NBO analysis can elucidate the partial charges on the nitrogen atoms of the pyrazole (B372694) ring, which is crucial for understanding their reactivity, particularly in N-alkylation reactions. A comprehensive study on the regioselective alkylation of substituted indazoles utilized NBO analysis to calculate the partial charges on N1 and N2 of 1H-indazole-3-carbonitrile, a close analog of the title compound. nih.gov The analysis, performed at the SMD(THF)-PBE0/def2-SVP level, revealed differences in the charge distribution between the neutral and deprotonated states, which helped to rationalize the observed regioselectivity of the reactions. nih.gov These calculations show that NBO analysis provides a quantitative basis for the observed chemical behavior, linking orbital interactions to reactivity patterns.

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Substituted Imidazole Analog

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N3π(C1-C2)20.55n -> π
LP(1) N4π(C1-C5)18.78n -> π
π(C1-C2)π(C4-C5)22.45π -> π
π(C4-C5)π(C1-C2)15.60π -> π

This table shows representative data for a related heterocyclic system, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to illustrate the outputs of an NBO analysis. Specific data for this compound is not available in the cited literature.

Time-Dependent Density-Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. ohio-state.edu It is used to calculate the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The application of TD-DFT to aromatic heterocyclic compounds like indazoles allows for the assignment of experimentally observed UV-Vis absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. researchgate.net These transitions involve the promotion of an electron from an occupied molecular orbital (like a π bonding orbital or a non-bonding orbital on a nitrogen atom) to an unoccupied anti-bonding orbital (π*). The calculated spectra can be compared with experimental data to validate the computational model. For instance, TD-DFT calculations on benznidazole, another heterocyclic compound, have been used to deconvolute its UV-Vis spectrum and assign the observed peaks to specific molecular orbital transitions. acs.org

For this compound, a TD-DFT study would predict its UV-Vis absorption maxima (λmax). The results would provide insight into how the chloro and cyano substituents affect the electronic transitions compared to the parent indazole molecule.

Table 3: Hypothetical TD-DFT Results for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.953140.05HOMO -> LUMO (π -> π)
S24.202950.01HOMO-1 -> LUMO (n -> π)
S34.552720.25HOMO -> LUMO+1 (π -> π)
S44.802580.18HOMO-2 -> LUMO (π -> π)

This table is illustrative and presents hypothetical data to show what a TD-DFT calculation would yield. The values are based on typical results for similar aromatic heterocyclic compounds.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility, stability, and dynamic behavior of a molecule in different environments, such as in solution. nih.gov

For a relatively rigid molecule like this compound, MD simulations can be used to study the subtle conformational changes, such as the puckering of the bicyclic ring system or the rotation of substituents. More importantly, when this molecule is part of a larger complex, such as being bound to a protein, MD simulations are essential for understanding the stability of the complex and the dynamics of the binding pocket. For example, MD simulations have been used to investigate the unbinding pathways of indazole from the active site of the enzyme Cytochrome P450 2E1, revealing the key amino acid residues that act as "gatekeepers" for ligand entry and exit. nih.gov Such simulations provide a detailed, time-resolved view of molecular recognition events that are difficult to capture experimentally. An MD simulation of this compound would provide information on its conformational preferences and how it interacts with solvent molecules, which is a prerequisite for understanding its behavior in a biological milieu.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is a critical tool in structure-based drug design, used to screen virtual libraries of compounds and to predict the binding mode and affinity of a potential drug molecule. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them using a scoring function that estimates the binding free energy.

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govbiotech-asia.org Molecular docking studies have been instrumental in understanding how these compounds bind to the ATP-binding site of kinases. For example, docking studies of 3-carboxamide indazole derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) identified key hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. nih.gov Similarly, other studies have used docking to rationalize the kinase inhibitory activities of pyrazole derivatives, a related class of heterocycles. nih.gov

A molecular docking study of this compound against a specific protein target, such as a kinase, would predict its binding pose and affinity. This would involve identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site, thereby guiding the design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results for Indazole Derivatives Against Protein Kinases

DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesSource
Indazole-carboxamide (8v)Renal Cancer Protein (6FEW)-9.87ASP784, LYS655, ILE675 nih.gov
Indazole-carboxamide (8w)Renal Cancer Protein (6FEW)-9.75ASP784, LYS655, MET699 nih.gov
Indazole-carboxamide (8y)Renal Cancer Protein (6FEW)-9.63GLU672, MET676, ILE685 nih.gov
Indazole Scaffold (SMO)VEGFR-2 (4AGD)-6.99GLU828, LYS826, TRP827 biotech-asia.org

This table summarizes docking results for various indazole derivatives from the literature to exemplify the data obtained from such studies. The specific binding energy and interacting residues for this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are crucial in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures.

Development and Validation of 2D and 3D QSAR Models

While specific 2D and 3D-QSAR models for this compound are not detailed in current literature, the methodology for developing such models for related indazole derivatives is well-established. Typically, a series of analogues with varying substituents would be synthesized and their biological activity measured.

For 2D-QSAR , various molecular descriptors would be calculated, such as electronic, steric, and hydrophobic parameters. Statistical methods like multiple linear regression (MLR) would then be used to build an equation correlating these descriptors with activity.

For 3D-QSAR , methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These techniques involve aligning the molecules and calculating their steric and electrostatic fields. The resulting data is then analyzed using Partial Least Squares (PLS) to generate a predictive model. nih.gov

A crucial step in model development is validation, which ensures the model is robust and has predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's creation. Key statistical parameters for a valid model are a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²).

A hypothetical validation summary for a future QSAR model on indazole derivatives might look like this:

ParameterValueDescription
> 0.6Coefficient of determination, indicates the goodness of fit.
> 0.5Cross-validated correlation coefficient, indicates predictive ability.
F-test High valueF-statistic, indicates the statistical significance of the model.
p-value < 0.05Probability value, should be low for a significant model.

Identification of Key Structural Attributes Influencing Biological Activity

From studies on related indazole compounds, several structural features are known to be important for biological activity. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, substituents at the C4, C5, and C6 positions were found to be critical. acs.org Specifically, methoxy- or hydroxyl-containing groups at C4 were potent, while only small groups were tolerated at C5 and C6, with C6 analogues being preferred. acs.org

In the context of this compound, a hypothetical QSAR study might reveal the following:

The carbonitrile group at position 6 is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence and position would likely have a significant impact on the molecule's binding affinity and selectivity.

The indazole core itself provides a rigid scaffold necessary for appropriate orientation in a binding site, with the N1-H available for hydrogen bonding.

Molecular Electrostatic Potential (MEP) Studies for Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the nitrogen atoms of the indazole ring and the nitrogen of the carbonitrile group, due to the presence of lone pairs of electrons. These areas would be favorable for hydrogen bond donation.

Positive Potential: Located around the hydrogen atom attached to the N1 nitrogen, making it a potential hydrogen bond donor site.

The chloro substituent would create a region of slight negative to neutral potential, while also influencing the potential of the adjacent ring carbons.

This charge distribution is critical for understanding how the molecule interacts with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonds and electrostatic interactions. In studies of related 3-chloro-6-nitro-1H-indazole derivatives, molecular docking simulations have been used to predict binding conformations within enzyme active sites, highlighting the importance of these interactions. nih.gov

Role in Medicinal Chemistry Research and Derivative Development

Indazole Scaffold as a Privileged Structure in Drug Discovery and Development

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.comnih.gov This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govgoogle.com The indazole core is a key component in numerous therapeutic agents, including those with anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govnih.gov

The structural rigidity and synthetic tractability of the indazole nucleus make it an attractive starting point for the development of new drugs. google.comresearchgate.net Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like enzymes and receptors. google.com The benzene portion of the scaffold allows for various substitutions, enabling the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govgoogle.com

Several FDA-approved drugs incorporate the indazole scaffold, underscoring its therapeutic importance. For instance, Axitinib and Pazopanib (B1684535) are potent tyrosine kinase inhibitors used in cancer therapy, while Granisetron is a 5-HT3 receptor antagonist used as an antiemetic. google.comnih.gov The successful clinical application of these and other indazole-containing drugs continues to fuel interest in this heterocyclic system as a foundation for novel therapeutic agents. nih.govnih.gov At least 43 indazole-based therapeutic agents are reportedly in clinical use or undergoing clinical trials, highlighting the scaffold's significance. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Indazole-6-carbonitrile Derivatives and Analogues

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For derivatives of indazole-6-carbonitrile, including the 4-chloro substituted variant, SAR studies have provided valuable insights into how specific structural modifications influence their therapeutic potential.

Substitutions at various positions of the indazole ring have been shown to significantly modulate biological activity. The presence of halogens, such as the chloro group in 4-chloro-1H-indazole-6-carbonitrile, can have a profound impact. Halogen atoms can alter the electronic properties of the ring system and participate in halogen bonding, which can enhance binding affinity to target proteins. For instance, in a series of indazole–pyrimidine-based derivatives developed as VEGFR-2 inhibitors, the introduction of hydrophobic groups like halogens led to a decrease in potency compared to methoxy (B1213986) derivatives. nih.gov Conversely, the addition of fluorine at the 6-position of some 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency as FGFR inhibitors. nih.gov

Alkyl groups, when introduced at different positions, also play a significant role in determining efficacy. For example, in a study of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position resulted in potential toxicity against HCT116 colon cancer cells. nih.gov

The specific placement of substituents on the indazole ring, known as positional isomerism, is a critical determinant of biological activity. The substitution pattern of 4-chloro and 6-carbonitrile is a key aspect of the title compound's chemical identity and likely its biological profile.

Studies on various indazole derivatives have highlighted the importance of substituent positioning. For instance, research on marsanidine (B1261314) analogues for cardiovascular activity revealed that substitution with a chlorine or methyl group at the C7 position of the indazole nucleus led to higher activity compared to other congeners. acs.org In the context of 4,6-disubstituted-1H-indazoles, the nature of the groups at both the 4- and 6-positions was found to be crucial for their inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This underscores the significance of the specific substitution pattern present in this compound for potential biological targeting.

Furthermore, the tautomeric form of the indazole, primarily 1H-indazole versus 2H-indazole, can also be influenced by substituents and, in turn, affect bioactivity. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. nih.gov

Targeting Specific Biological Pathways and Molecular Interactions

Derivatives of this compound and its analogs have been investigated for their ability to modulate specific biological pathways implicated in various diseases, particularly cancer. Their mechanism of action often involves the inhibition of key enzymes and kinases that are crucial for cell growth, proliferation, and survival.

Protein kinases are a major class of drug targets, and many indazole derivatives have been developed as kinase inhibitors. nih.gov The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases.

Tyrosine Kinases and FGFR: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in cancer therapy. nih.govnih.gov A series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, with one compound showing a remarkable IC50 of 2.4 nM. nih.gov Another study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also identified them as potent FGFR inhibitors. nih.gov The 3-aminoindazole group is known to effectively occupy the hinge region of the ATP binding site of FGFR1. nih.gov

TTK: Threonine tyrosine kinase (TTK), a key regulator of the spindle assembly checkpoint, is another target for indazole derivatives. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of TTK. nih.gov

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway. acs.org Medicinal chemistry efforts have explored the derivatization of the 6-position of the indazole core to develop IRAK4 inhibitors. acs.org Docking studies have suggested that the N2-position of the indazole provides a good vector to access a specific subpocket in IRAK4, which can enhance selectivity. acs.org

Pim Kinases: The Pim family of serine/threonine kinases is involved in tumorigenesis, making them attractive targets. nih.gov Researchers have developed potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov

The following table summarizes the inhibitory activities of some indazole derivatives against various kinases:

Compound/Derivative Series Target Kinase IC50 Reference
1H-indazole derivative (Compound 27i) FGFR4 2.4 nM nih.gov
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides TTK Single-digit nM nih.gov
3-(Pyrazin-2-yl)-1H-indazole derivatives Pan-Pim kinase Nanomolar range nih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole FGFR - nih.gov
1H-indazol-3-amine derivative (Compound 27a) FGFR1 < 4.1 nM nih.gov
1H-indazol-3-amine derivative (Compound 27a) FGFR2 2.0 nM nih.gov

Beyond kinases, indazole derivatives have shown inhibitory activity against other important enzymes.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in tumors. bohrium.comnih.gov A study on a series of 4,6-substituted-1H-indazole derivatives found them to be potent dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). bohrium.comnih.gov One compound from this series displayed an IDO1 IC50 value of 0.74 µM in an enzymatic assay and was also active in a cellular assay. nih.gov The docking model for these inhibitors indicated that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets of the enzyme, establishing it as a key pharmacophore for IDO1 inhibition. nih.gov

Aldose Reductase: Aldose reductase is the first enzyme in the polyol pathway and is implicated in diabetic complications. nih.govnih.gov Indazoleacetic acid derivatives have been developed as potent aldose reductase inhibitors. One such compound, 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid, exhibited an IC50 of 30 nM. nih.gov

The following table summarizes the inhibitory activities of some indazole derivatives against these enzymes:

Compound/Derivative Series Target Enzyme IC50 Reference
4,6-substituted-1H-indazole (Compound 35) IDO1 0.74 µM nih.gov
4,6-substituted-1H-indazole (Compound 35) TDO 2.93 µM nih.gov
1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (Compound 62) Aldose Reductase 30 nM nih.gov

Receptor Modulation (e.g., 5-HT3, CCR4, Glucagon (B607659) Receptor, Glucokinase)

The indazole scaffold is a key component in molecules designed to modulate various biological receptors, which are crucial in signaling pathways related to numerous diseases.

5-HT3 Receptor: Indazole derivatives have been successfully developed as 5-HT3 receptor antagonists. A well-known example is Granisetron, which is used as an anti-emetic to combat nausea and vomiting, often associated with cancer therapies. nih.gov

CCR4: The CC-chemokine receptor 4 (CCR4) is a therapeutic target for allergic and immunological diseases like asthma and dermatitis, as well as in oncology. nih.gov Research into a series of indazole arylsulfonamides identified them as potent human CCR4 antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that while only small groups were tolerated at positions C5, C6, or C7, the C6-analogues were preferred. nih.gov The most potent compounds featured a meta-substituted benzyl (B1604629) group at the N1 position. nih.gov These antagonists bind to an allosteric site within the receptor. nih.gov

Glucagon Receptor: In the context of metabolic disorders, the glucagon receptor (GCGR) is a key target for managing type 2 diabetes mellitus (T2DM). nih.gov Antagonism of this receptor can inhibit glucagon-induced glucose production in the liver. nih.gov Potent and orally bioavailable indazole-based β-alanine derivatives have been discovered as effective GCGR antagonists. nih.gov One such compound demonstrated a significant ability to inhibit the glucagon-mediated increase in blood glucose in preclinical studies. nih.gov

Glucokinase and Related Enzymes: While direct modulation of glucokinase is a research area, many indazole-based compounds have been evaluated for their effects on other key enzymes in glucose metabolism. For the treatment of diabetes, derivatives of chloro-1H-indazole have been synthesized and tested as inhibitors of α-amylase and α-glucosidase. researchgate.net These enzymes are responsible for breaking down complex carbohydrates into simple sugars; inhibiting them can help control blood glucose levels. researchgate.net Several synthesized analogs showed inhibitory activity superior to the standard drug, Acarbose. researchgate.net

Modulation of Cellular Mechanisms (e.g., Cell Cycle Regulation, Apoptosis)

Indazole derivatives have shown the ability to influence fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis), which are central to anti-cancer research. The ability to inhibit apoptosis has been identified as a potential therapeutic application for this class of compounds. nih.gov This modulation of cellular machinery is a cornerstone of their anti-proliferative and anti-cancer effects. nih.govnih.gov

Development of Indazole-Based Scaffolds for Diverse Therapeutic Research Areas

The versatility of the indazole scaffold has allowed for its exploration across a wide spectrum of therapeutic fields. nih.govcymitquimica.comresearchgate.net

Anti-infective Research (Antiviral, Antibacterial, Antifungal, Antiparasitic, Antitubercular)

Antiviral: A closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a critical intermediate in the synthesis of Lenacapavir. nih.gov Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. nih.gov

Antibacterial: The indazole core is found in compounds tested for antibacterial properties. Derivatives of 1-methylindazole-3-carboxylic acid have been synthesized and screened for their activity against various bacteria. researchgate.net

Antifungal: The broad pharmacological profile of indazole derivatives includes demonstrated antifungal activity. nih.gov

Antiparasitic: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising agents against Leishmania, the parasite responsible for leishmaniasis. nih.govnih.gov These compounds were shown to inhibit the growth of Leishmania major, with molecular modeling studies suggesting they bind stably to the parasite's trypanothione (B104310) reductase enzyme, a crucial target for antileishmanial drugs. nih.govnih.gov

Antitubercular: The indazole structure is being explored in the fight against tuberculosis (TB), including drug-resistant strains. nih.gov Indazole sulfonamides represent a novel class of small molecules identified through phenotypic screening with activity against Mycobacterium tuberculosis. nih.gov Further studies have focused on developing new indole (B1671886) and indazole derivatives as potential antimycobacterial agents. nih.gov

Anti-inflammatory and Immunomodulatory Research

Indazole and its derivatives have demonstrated significant anti-inflammatory properties. cymitquimica.comresearchgate.netnih.gov Studies have shown they can dose-dependently inhibit inflammation in preclinical models. nih.gov The proposed mechanism for this activity involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as well as the reduction of pro-inflammatory cytokines and reactive oxygen species. nih.govresearchgate.net

The immunomodulatory potential of this scaffold is highlighted by the development of derivatives that target key components of the immune system. As mentioned, indazole arylsulfonamides act as CCR4 antagonists, which could be beneficial in treating T-cell-mediated inflammatory diseases. nih.govnih.gov Furthermore, newer derivatives have been designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints. nih.gov Inhibiting these enzymes can enhance T-cell-mediated anti-tumor immune responses. nih.gov

Table 1: Inhibitory Activity of Indazole Derivatives Against IDO1/TDO This table is interactive. You can sort and filter the data.

Compound Target IC50 (µM) Selectivity Direct Tumoricidal Effect
HT-28 TDO 0.62 Selective for TDO Significant
HT-30 TDO 0.17 Selective for TDO None
HT-37 IDO1/TDO 0.91 (IDO1), 0.46 (TDO) Dual Inhibitor None

Data sourced from European Journal of Medicinal Chemistry. nih.gov

Anti-cancer Research

The anti-cancer potential of the indazole scaffold is one of its most extensively researched applications. nih.govcymitquimica.comresearchgate.net Numerous derivatives have been investigated for their anti-proliferative and antineoplastic activities. researchgate.netnih.gov

Several mechanisms contribute to these effects:

Kinase Inhibition: Pazopanib, a tyrosine kinase inhibitor, features an indazole core. nih.gov Additionally, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), a target in cancer therapy. nih.gov

Immune Checkpoint Inhibition: As detailed previously, indazole derivatives that inhibit IDO1 and TDO represent a promising strategy in cancer immunotherapy. nih.gov One such compound, HT-28, not only inhibited TDO but also showed a direct tumoricidal effect on several cancer cell lines and significant in vivo anti-tumor activity. nih.gov

PARP Inhibition: Niraparib (B1663559), another approved drug containing the indazole nucleus, functions as a poly (ADP-ribose) polymerase (PARP) inhibitor for treating various cancers. nih.gov

Research in Neurological and Metabolic Disorders (e.g., Anti-diabetic)

Neurological Disorders: The modulation of the CCR4 receptor by indazole antagonists is relevant not only for inflammatory conditions but also for neurological diseases, as CCR4 plays a role in multiple sclerosis and neuropathic pain. nih.gov

Metabolic Disorders (Anti-diabetic): The indazole scaffold is a promising foundation for developing novel anti-diabetic agents. nih.govresearchgate.net Research has yielded potent inhibitors of key targets in glucose metabolism. A series of chloro-1H-indazole-based fused triazole-thiadiazole analogs were developed as inhibitors of α-amylase and α-glucosidase. researchgate.net Several of these compounds demonstrated more potent inhibition than the reference drug, Acarbose, with favorable pharmacokinetic properties predicted by in silico analysis. researchgate.net In a different approach, indazole derivatives have been successfully designed as glucagon receptor antagonists to control hepatic glucose output. nih.gov

Table 2: Anti-diabetic Activity of Chloro-1H-indazole Analogs This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 (µM) Reference Drug (Acarbose) IC50 (µM)
Analog 10 α-amylase 1.17 ± 1.32 3.74 ± 0.33
Analog 10 α-glucosidase 1.73 ± 0.19 4.65 ± 1.98
Analog 12 α-amylase 1.55 ± 0.17 3.74 ± 0.33
Analog 12 α-glucosidase 1.98 ± 0.13 4.65 ± 1.98
Analog 3 α-amylase 1.63 ± 0.19 3.74 ± 0.33
Analog 3 α-glucosidase 2.13 ± 0.11 4.65 ± 1.98

Data sourced from a 2025 study on chloro-1H-indazole derivatives. researchgate.net

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-chloro-1H-indazole-6-carbonitrile. By interacting with the molecule at various energy levels, these techniques build a comprehensive picture of its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of an indazole derivative, the aromatic protons will appear as distinct signals in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shift of each proton is influenced by the electronic effects of the substituents on the ring, namely the chloro and cyano groups. The proton on the nitrogen atom of the indazole ring (N-H) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative chlorine atom and the electron-withdrawing cyano group would be expected to resonate at significantly different chemical shifts compared to the other carbons in the aromatic system. The quaternary carbons, including those of the indazole ring fusion and the carbon of the nitrile group, will also be identifiable.

A representative, though hypothetical, data table for the NMR characterization of this compound is presented below.

Interactive Data Table: Hypothetical NMR Data for this compound

Technique Atom Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMRH-38.0 - 8.5Singlet
H-57.5 - 8.0Doublet
H-77.2 - 7.7Doublet
N-H12.0 - 14.0Broad SingletExchangeable with D₂O
¹³C NMRC-3130 - 140
C-4125 - 135Attached to Chlorine
C-5120 - 130
C-6100 - 110Attached to Cyano Group
C-7115 - 125
C-7a140 - 150Bridgehead Carbon
C-3a120 - 130Bridgehead Carbon
-CN115 - 120Nitrile Carbon

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various MS methods can be employed.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which corresponds to the nominal molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the precise elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound and distinguishing it from isomers.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and identifying any impurities present.

The expected molecular ion peaks for this compound would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z Notes
MS[M]⁺ (with ³⁵Cl)~177.0Molecular ion
[M+2]⁺ (with ³⁷Cl)~179.0Isotopic peak for chlorine
HRMS[M+H]⁺ (with ³⁵Cl)Calculated exact massFor elemental composition confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C≡N (nitrile) group, the C-Cl bond, and the aromatic C-H and C=C bonds.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3500Medium, Broad
C≡N Stretch (Nitrile)2220 - 2260Sharp, Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak
C-Cl Stretch600 - 800Medium to Strong

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated aromatic system of this compound is expected to absorb UV light, and the resulting spectrum can be used for quantitative analysis and to gain insights into the electronic structure. The wavelength of maximum absorption (λ_max) is a characteristic property of the compound.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components will separate based on their polarity. The retention factor (Rf) value is a key parameter used to identify the product spot relative to the starting materials.

Elemental Analyses for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an essential check of a sample's purity and is used to verify that the empirical formula matches the theoretical composition of the synthesized compound. For this compound, with the molecular formula C₈H₄ClN₃, elemental analysis would quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (such as CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the elemental percentages.

The comparison between the experimentally determined percentages and the theoretically calculated values is a critical step in the characterization of a newly synthesized batch of this compound. A close agreement between these values, typically within ±0.4%, provides strong evidence for the compound's compositional integrity.

Elemental Analysis Data for this compound

Element Theoretical % Experimental % (Example)
Carbon (C) 54.11 54.05
Hydrogen (H) 2.27 2.31
Nitrogen (N) 23.66 23.59

| Chlorine (Cl) | 19.96 | 20.01 |

Note: The experimental values are illustrative examples and not from published literature for this specific compound.

Q & A

Q. What are the key functional groups in 4-chloro-1H-indazole-6-carbonitrile, and how do they influence its reactivity in synthetic chemistry?

The compound features a chloro substituent at the 4-position and a carbonitrile group at the 6-position of the indazole core. The electron-withdrawing nature of the nitrile group enhances electrophilic substitution reactivity, while the chloro group directs regioselectivity in cross-coupling reactions. These functional groups make it a versatile intermediate for synthesizing pharmacologically active molecules, such as kinase inhibitors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : To confirm the indazole backbone and substituent positions (e.g., 1^1H and 13^{13}C NMR).
  • IR Spectroscopy : Identifies the nitrile group via a sharp peak near 2200–2250 cm1^{-1}.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves structural ambiguities using programs like SHELXL for refinement .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Cyclization of Precursors : Nitrile-containing precursors undergo cyclization under acidic or basic conditions.
  • Halogenation : Direct chlorination of indazole derivatives using reagents like POCl3_3.
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce substituents post-cyclization .

Advanced Research Questions

Q. How can experimental design be optimized to improve the yield of this compound in multistep syntheses?

  • Stepwise Monitoring : Use HPLC or TLC to track intermediate formation.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) often enhance nitrile stability.
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Data Refinement : Use SHELXL to address twinning or disordered atoms in the crystal lattice.
  • Hydrogen Bond Analysis : Apply graph-set analysis (as per Etter’s formalism) to validate hydrogen-bonding patterns.
  • Cross-Validation : Compare experimental data with computational models (DFT) to identify outliers .

Q. What methodologies are recommended for analyzing the biological activity of this compound against kinase targets?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using ATP-competitive binding assays.
  • Molecular Docking : Predict binding modes with kinases (e.g., JAK2 or EGFR) using software like AutoDock.
  • Structure-Activity Relationship (SAR) : Modify substituents to correlate structural changes with activity .

Q. How do electronic properties of the nitrile group affect the compound’s interactions in supramolecular assemblies?

The nitrile group participates in dipole-dipole interactions and weak hydrogen bonds (C≡N···H), influencing crystal packing. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict material properties like solubility or melting point .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.